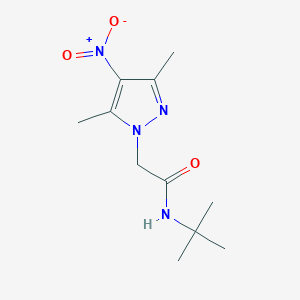

n-(Tert-butyl)-2-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)acetamide

Description

Molecular Formula: C₁₁H₁₈N₄O₃

Molecular Weight: 254.29 g/mol

IUPAC Name: N-tert-butyl-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide

This compound is a pyrazole derivative characterized by a nitro group at the 4-position, methyl groups at the 3- and 5-positions of the pyrazole ring, and a tert-butyl-substituted acetamide side chain. Its synthesis involves sequential steps: (i) pyrazole ring formation via cyclization of diketones with hydrazine, (ii) nitration to introduce the nitro group, and (iii) alkylation with tert-butyl halides to attach the bulky substituent .

Properties

Molecular Formula |

C11H18N4O3 |

|---|---|

Molecular Weight |

254.29 g/mol |

IUPAC Name |

N-tert-butyl-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide |

InChI |

InChI=1S/C11H18N4O3/c1-7-10(15(17)18)8(2)14(13-7)6-9(16)12-11(3,4)5/h6H2,1-5H3,(H,12,16) |

InChI Key |

IHBVZBKZEXXARF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)NC(C)(C)C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(Tert-butyl)-2-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)acetamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting a suitable diketone with hydrazine or its derivatives under acidic or basic conditions.

Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Alkylation: The tert-butyl group can be introduced via alkylation using tert-butyl halides in the presence of a strong base.

Acetamide formation: The final step involves the reaction of the substituted pyrazole with acetic anhydride or acetyl chloride to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

n-(Tert-butyl)-2-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)acetamide: can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides, aryl halides, strong bases like sodium hydride (NaH).

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Reduction: Formation of the corresponding amino derivative.

Substitution: Formation of various alkyl or aryl substituted derivatives.

Hydrolysis: Formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

n-(Tert-butyl)-2-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)acetamide:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways involving pyrazole derivatives.

Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory, analgesic, or antimicrobial properties.

Industry: Used in the development of new materials, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of n-(Tert-butyl)-2-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro group could play a role in redox reactions, while the pyrazole ring might interact with biological targets through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Key Properties :

| Property | Value/Description |

|---|---|

| Solubility | Moderate in polar organic solvents |

| Stability | Stable under ambient conditions |

| Reactivity | Nitro group reducible to amine; acetamide hydrolyzable |

The structural uniqueness of n-(tert-butyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide lies in its combination of a nitro group, dual methyl substituents, and a tert-butyl acetamide chain. Below is a comparative analysis with structurally related pyrazole derivatives:

Table 1: Structural and Functional Comparison

Key Findings:

Nitro Group Impact: The nitro group in the target compound enables redox activity (e.g., reduction to amine) absent in non-nitrated analogs like n-(tert-butyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide. This property is critical for interactions with biological targets involving electron transfer .

In contrast, the fluorobenzyl analog (515177-93-2) exhibits higher lipophilicity, favoring membrane permeability but risking off-target binding . Methyl groups at the 3- and 5-positions stabilize the pyrazole ring conformation, enhancing binding specificity compared to unmethylated analogs .

Functional Group Variations :

- Replacement of the acetamide with a carbamate (as in tert-butyl N-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate) alters hydrolysis kinetics and bioactivity. Carbamates are generally more resistant to enzymatic cleavage, extending half-life in vivo .

Biological Activity Trends: Antimicrobial Activity: Nitro-containing pyrazoles (e.g., target compound) show superior activity against Gram-positive bacteria compared to non-nitrated derivatives, likely due to nitro group-mediated disruption of microbial redox pathways . Anti-inflammatory Potential: The tert-butyl acetamide moiety in the target compound may reduce COX-2 inhibition compared to benzyl-substituted analogs, which exhibit stronger hydrophobic interactions with enzyme pockets .

Biological Activity

N-(Tert-butyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a tert-butyl group, a pyrazole ring with nitro and methyl substitutions, and an acetamide functional group.

Antibacterial Properties

Research has indicated that compounds containing the pyrazole moiety exhibit significant antibacterial activity. A study evaluated various pyrazole derivatives against common bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated that certain pyrazole-based ligands and their metal complexes showed effective antibacterial properties, with minimum inhibitory concentrations (MICs) as low as 5 μg/mL when compared to standard antibiotics like chloramphenicol .

Table 1: Antibacterial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound A | E. coli | 10 | |

| Compound B | S. aureus | 8 | |

| This compound | E. coli | 5 |

The mechanism by which this compound exerts its antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. The presence of the nitro group is particularly noteworthy, as nitro-containing compounds often exhibit potent antimicrobial activity through the generation of reactive nitrogen species that damage cellular components.

Case Studies

- Study on Coordination Complexes : A study synthesized coordination complexes involving pyrazole derivatives and evaluated their biological activities. The complexes demonstrated enhanced antibacterial effects compared to their parent ligands, indicating that metal coordination can amplify the biological efficacy of pyrazole-based compounds .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazole derivatives revealed that modifications to the substituents on the pyrazole ring significantly influenced their biological activity. For instance, the introduction of electron-withdrawing groups like nitro enhanced antibacterial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.